[2-(allyloxy)phenyl]methylene diacetate
Description
Contextualizing Geminal Diacetates as Strategic Intermediates in Organic Synthesis
Geminal diacetates, also known as acylals, are diesters attached to the same carbon atom and have long been recognized for their utility in organic synthesis. nih.gov Their primary and most traditional role is as a protecting group for aldehydes. nih.gov The conversion of an aldehyde to a geminal diacetate is typically achieved by reacting the aldehyde with acetic anhydride (B1165640) in the presence of an acidic catalyst. wikipedia.org This transformation is valuable because geminal diacetates are stable under neutral and basic conditions, thus protecting the aldehyde functionality while other parts of a molecule undergo reaction. The aldehyde can then be readily regenerated under acidic or specific neutral conditions. researchgate.net
Beyond their protective function, geminal diacetates serve as important synthetic intermediates. nih.gov They can act as precursors to other valuable functional groups. For instance, the acetoxy groups can be displaced by various nucleophiles, allowing for the introduction of new substituents. nih.gov Under palladium catalysis, geminal diacetates can react with stabilized nucleophiles, such as malonic acid esters, leading to the formation of new carbon-carbon bonds. nih.gov Furthermore, they can be converted into thioacetals, which are themselves important intermediates in organic synthesis. nih.gov Recent research has also highlighted the use of geminal diacetates as sustainable acyl donors in enzymatic acylation reactions, demonstrating high reactivity and selectivity. acs.orgnih.gov
Significance of Allyloxy-Substituted Aromatic Systems in Complex Chemical Transformations
The allyloxy group, when attached to an aromatic ring, imparts a rich and varied reactivity to the system. Allyl aromatic ethers are valuable intermediates in the synthesis of a wide range of organic compounds. The allyloxy moiety can be introduced onto a phenolic hydroxyl group through Williamson ether synthesis, a common and efficient method. rsc.org
One of the most powerful transformations of allyloxy-substituted aromatic systems is the Claisen rearrangement, a thermal or Lewis acid-catalyzed process that results in the migration of the allyl group from the oxygen to a carbon atom of the aromatic ring, forming a new carbon-carbon bond. This reaction is a cornerstone in the synthesis of substituted phenols and has been extensively used in the construction of natural products.
Furthermore, the allyl group can be readily cleaved to regenerate the parent phenol (B47542), making it a useful protecting group. This deallylation can be achieved under various conditions, including treatment with palladium or rhodium catalysts. The allyloxy group also opens the door to other important transformations. For example, the double bond of the allyl group can undergo various reactions, such as oxidation, reduction, or addition reactions, allowing for further functionalization of the molecule. Additionally, allyloxy-substituted aromatic compounds can participate in transition metal-catalyzed cross-coupling reactions, further expanding their synthetic utility. researchgate.net The electronic nature of other substituents on the aromatic ring can significantly influence the reactivity of the allyloxy group and the regioselectivity of its reactions. ed.ac.uklibretexts.org
Research Trajectories and Underexplored Facets of [2-(allyloxy)phenyl]methylene diacetate
While the individual chemistries of geminal diacetates and allyloxy-aromatic systems are well-established, the combined potential of these functionalities within a single molecule, as in this compound, remains a largely unexplored area of research. A survey of the scientific literature reveals a scarcity of studies focused specifically on this compound, suggesting that its synthetic applications have not been fully investigated.
The strategic placement of the geminal diacetate and allyloxy groups on the same aromatic ring opens up intriguing possibilities for tandem or sequential reactions. For example, one could envision a reaction sequence where the geminal diacetate is first used as a handle for a specific transformation, followed by a Claisen rearrangement of the allyloxy group to introduce a new substituent at the ortho position. The proximity of these two groups could also lead to novel intramolecular reactions, potentially enabling the synthesis of complex heterocyclic scaffolds.
Future research in this area could focus on several key aspects:
Systematic investigation of the reactivity of this compound: This would involve exploring its behavior under a variety of reaction conditions to map out its chemical transformations and identify novel reaction pathways.
Application in the synthesis of natural products and bioactive molecules: The unique structural features of this compound could be leveraged for the efficient synthesis of complex target molecules.
Development of novel synthetic methodologies: The bifunctional nature of this compound could be exploited to develop new synthetic methods that are not possible with simpler starting materials.
The lack of extensive research on this compound presents a significant opportunity for discovery and innovation in the field of organic synthesis. Its potential as a versatile building block for the construction of complex molecular architectures warrants further investigation.
Data Tables
Table 1: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| [2-(Acetyloxy)phenyl]methanediol, 1,1-diacetate | C13H14O6 | 266.25 | Aromatic geminal triacetate. nih.gov |
| [2-(Allyloxy)phenyl]methanol | C10H12O2 | 164.20 | Precursor to the corresponding aldehyde and diacetate. sigmaaldrich.com |
| Methyl 2-(4-(allyloxy)phenyl)acetate | C12H14O3 | 206.24 | Isomeric compound with a different substitution pattern. chemicalbook.com |
| ((Allyloxy)methyl)benzene | C10H12O | 148.20 | Simple allyl ether for reactivity comparison. bldpharm.com |
| Methyl 2-(2-acetylphenyl)acetate | C11H12O3 | 192.21 | Related aromatic keto-ester. orgsyn.org |
Table 2: Common Reactions and Reagents
| Reaction Type | Reagent/Catalyst | Functional Group Transformed | Reference |
| Formation of Geminal Diacetates | Acetic Anhydride, Acid Catalyst | Aldehyde | wikipedia.org |
| Cleavage of Geminal Diacetates | Acid or Neutral Conditions (e.g., β-cyclodextrin) | Geminal Diacetate | researchgate.net |
| Allylation of Phenols | Allyl Bromide, K2CO3 | Phenolic Hydroxyl | rsc.org |
| Friedel-Crafts Alkylation | Lewis Acids (e.g., AlCl3, FeCl3) | Aromatic Ring | google.com |
| Electrophilic Aromatic Substitution | Various Electrophiles | Aromatic Ring | nih.govresearchgate.net |
| Suzuki Cross-Coupling | Palladium Catalyst, Boronic Acids/Esters | Aryl Halide/Triflate | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
[acetyloxy-(2-prop-2-enoxyphenyl)methyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-4-9-17-13-8-6-5-7-12(13)14(18-10(2)15)19-11(3)16/h4-8,14H,1,9H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWNKZIAMCMQJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1OCC=C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Allyloxy Phenyl Methylene Diacetate
Strategies for O-Allylation of Phenolic Precursors in Aryl Ether Synthesis
The initial step in the synthesis of the target compound is the O-allylation of a phenolic precursor, typically 2-hydroxybenzaldehyde (salicylaldehyde), to form the intermediate 2-(allyloxy)benzaldehyde (B1266654). The most established and widely used method for this transformation is the Williamson ether synthesis. wikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion, generated by deprotonating the phenol (B47542) with a base, acts as a nucleophile and attacks an allyl halide (e.g., allyl bromide or allyl chloride). chemistrytalk.orgacsgcipr.org
The choice of base, solvent, and reaction conditions significantly impacts the efficiency of the O-allylation. Common bases include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) and hydroxides (e.g., NaOH, KOH). Solvents are typically polar aprotic, such as dimethylformamide (DMF), acetone, or acetonitrile, which can dissolve the reactants and facilitate the SN2 reaction. One reported procedure involves the reaction of 2-hydroxybenzaldehyde with allyl bromide and potassium carbonate in DMF at ambient temperature, affording 2-(allyloxy)benzaldehyde in a high yield of 91%. rsc.org
To enhance reaction rates and efficiency, especially in biphasic systems, phase-transfer catalysis (PTC) is a powerful strategy. researchgate.netacs.orgtandfonline.com Catalysts such as quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) facilitate the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the allyl halide is present, accelerating the reaction. researchgate.netsacredheart.edu Microwave irradiation has also been employed to dramatically reduce reaction times in Williamson ether synthesis, demonstrating improved efficiency over conventional heating methods. sacredheart.edubenthamdirect.com
| Method | Base | Allylating Agent | Catalyst/Conditions | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| Conventional Synthesis | K₂CO₃ | Allyl Bromide | Ambient Temperature | DMF | 91% | rsc.org |
| Phase-Transfer Catalysis (PTC) | NaOH (aq) | Allyl Chloride | TBAB | Dichloromethane | High | researchgate.netacs.org |
| Microwave-Assisted | K₂CO₃ | Allyl Bromide | Microwave Irradiation | Solvent-free or Acetonitrile | High | sacredheart.edubenthamdirect.com |
Formation of the Methylene (B1212753) Diacetate Moiety: Acetalization Routes and Alternative Functionalization Approaches
The second key transformation is the conversion of the aldehyde group in 2-(allyloxy)benzaldehyde into a methylene diacetate moiety. This structure, also known as a geminal diacetate or acylal, serves as a common protecting group for aldehydes due to its stability in neutral and basic conditions. tandfonline.comnih.gov
The most direct and frequently employed route is the reaction of the aldehyde with acetic anhydride (B1165640). mdpi.com This reaction is typically catalyzed by an acid. A wide array of both Brønsted and Lewis acids can be utilized to promote this conversion. The mechanism is believed to involve an initial nucleophilic attack of a carbonyl oxygen from the anhydride on the protonated aldehyde's carbonyl carbon, followed by an acetyl group transfer. mdpi.com
While strong protic acids like sulfuric acid (H₂SO₄) have been traditionally used, they can lead to side reactions and difficult workups. tandfonline.com Consequently, a multitude of milder and more selective catalysts have been developed. These include various Lewis acids such as indium trichloride (InCl₃), bismuth triflate (Bi(OTf)₃), and scandium triflate (Sc(OTf)₃). tandfonline.com An interesting approach involves refluxing the aromatic aldehyde with acetic anhydride without any additional catalyst or solvent, which can also afford the geminal diacetate. tandfonline.comresearchgate.net
Alternative functionalization approaches are less common for synthesizing this specific moiety. Geminal diacetates can be used as acyl donors in enzymatic reactions, highlighting their reactivity, but this is not a synthetic route to the moiety itself. nih.gov The direct conversion from the aldehyde with acetic anhydride remains the most practical and efficient method.
Chemo- and Regioselective Synthesis of the 2-(allyloxy)phenyl Framework and its Acetylated Derivatives
Achieving the desired structure of [2-(allyloxy)phenyl]methylene diacetate requires precise control over both chemo- and regioselectivity throughout the synthetic sequence.
Regioselectivity: The regiochemistry of the final product is primarily determined by the choice of the starting material. The synthesis commences with 2-hydroxybenzaldehyde, which ensures that the allyloxy group is introduced at the C2 position, ortho to the aldehyde. researchgate.net This pre-defined arrangement of functional groups on the phenyl ring is crucial for obtaining the correct isomer. Syntheses starting from other isomers, such as 3- or 4-hydroxybenzaldehyde, would lead to the corresponding meta or para substituted products.
Chemoselectivity:
In the O-allylation step: High chemoselectivity is required to ensure that the reaction occurs exclusively at the phenolic hydroxyl group without affecting the aldehyde moiety. This is readily achieved because the phenolic proton is significantly more acidic than any other proton in the molecule, allowing for its selective deprotonation by a suitable base (e.g., K₂CO₃) to form the reactive phenoxide nucleophile. The aldehyde group remains unreactive under these basic conditions.
In the acetalization step: The reaction must selectively target the aldehyde group while leaving the allyloxy group and the aromatic ring intact. The acid-catalyzed reaction of an aldehyde with acetic anhydride is highly specific for the carbonyl group. The ether linkage of the allyloxy group is stable under the typical Lewis or mild Brønsted acid conditions used for this transformation, ensuring the integrity of the molecule. nih.gov
The successful synthesis relies on the orthogonal reactivity of the phenolic hydroxyl and aldehyde functional groups under different reaction conditions (basic for O-allylation, acidic for acetalization), allowing for a controlled and selective construction of the target molecule.
Catalytic Approaches in the Preparation of this compound
Catalysis plays a pivotal role in optimizing both steps of the synthesis, enhancing reaction rates, improving yields, and promoting milder reaction conditions.
Catalysis in O-Allylation: As mentioned in section 2.1, phase-transfer catalysts (PTCs) are highly effective in the Williamson ether synthesis. By facilitating the transport of the phenoxide anion across phase boundaries, PTCs like TBAB enable the reaction to proceed efficiently under biphasic liquid-liquid or solid-liquid conditions, often at lower temperatures and with shorter reaction times. researchgate.nettandfonline.com
Catalysis in Methylene Diacetate Formation: The conversion of 2-(allyloxy)benzaldehyde to its geminal diacetate is almost exclusively a catalyzed process. A vast range of acid catalysts has been explored to improve this reaction, moving from corrosive mineral acids to more environmentally benign and reusable options. tandfonline.com
Homogeneous Catalysts: These include a wide variety of Lewis acids (e.g., FeCl₃, ZnCl₂, InCl₃, Bi(OTf)₃, Sc(OTf)₃) and strong Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid). tandfonline.com These catalysts are effective but can be difficult to separate from the reaction mixture.
Heterogeneous Catalysts: To address the challenges of catalyst separation and recycling, significant research has focused on solid acid catalysts. nih.gov These materials offer advantages such as simplified workup procedures and reduced waste generation. frontiersin.org Examples include zeolites, montmorillonite clays, and metal-organic frameworks (MOFs), which have been successfully employed for the acetalization of benzaldehyde (B42025) and its derivatives. researchgate.netnih.govacs.org Lanthanide-based MOFs, for instance, have been shown to be efficient and reusable heterogeneous catalysts for the acetalization of benzaldehyde. nih.govacs.org
| Catalyst | Type | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| H₂SO₄ | Homogeneous (Brønsted) | Acetic Anhydride | Inexpensive | tandfonline.com |
| InCl₃ | Homogeneous (Lewis) | Acetic Anhydride, Solvent-free | High efficiency, mild conditions | tandfonline.com |
| Sc(OTf)₃ | Homogeneous (Lewis) | Acetic Anhydride | Highly efficient, chemoselective | tandfonline.com |
| Fe-montmorillonite | Heterogeneous | Acetic Anhydride, Room Temp. | Reusable, mild conditions | researchgate.net |
| Lanthanide-MOFs | Heterogeneous | Methanol (for acetal) | High yield, stable, reusable | nih.govacs.org |
Comparative Analysis of Synthetic Efficiency, Atom Economy, and Scalability
Atom Economy: Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. The Williamson ether synthesis (Step 1), being a substitution reaction, has an inherently lower atom economy as it produces a salt byproduct (e.g., KBr).
Step 1: C₇H₆O₂ + C₃H₅Br + K₂CO₃ → C₁₀H₁₀O₂ + 2 KBr + H₂O + CO₂
Step 2: C₁₀H₁₀O₂ + (CH₃CO)₂O → C₁₄H₁₆O₄
Scalability: Both key reactions in this synthesis are generally considered scalable.
The Williamson ether synthesis is a well-established industrial process. wikipedia.org When scaling up, considerations include managing the exothermicity of the reaction and handling large quantities of solvents. The use of phase-transfer catalysis can be advantageous for large-scale operations.
The formation of geminal diacetates from aldehydes and acetic anhydride is also a common industrial transformation. The use of heterogeneous, recyclable catalysts is particularly beneficial for scalability, as it simplifies product purification by avoiding the need to remove dissolved catalysts and reduces waste streams. nih.gov The avoidance of toxic and highly corrosive reagents is also a key consideration for safe and sustainable large-scale production. researchgate.net
Reactivity and Mechanistic Investigations of 2 Allyloxy Phenyl Methylene Diacetate
Transformations Involving the Methylene (B1212753) Diacetate Unit
The methylene diacetate group, a geminal diacetate, serves as a protected form of an aldehyde. Its reactivity is primarily centered on the hydrolysis of the acetate (B1210297) groups to unveil the carbonyl functionality, which can then participate in subsequent reactions.
Controlled Deprotection and In-Situ Reactions of Derived Carbonyl Species
The deprotection of aryl methylene diacetates to their corresponding aldehydes is a well-established transformation that can be achieved under various conditions. thieme-connect.deniscpr.res.in Acidic or basic hydrolysis is a common method, although milder and more selective techniques have been developed to avoid unwanted side reactions. thieme-connect.deniscpr.res.in For instance, the use of acidic alumina (B75360) under microwave irradiation provides a rapid and environmentally friendly method for the deprotection of benzylidene diacetates. niscpr.res.in
Electrophilic and Nucleophilic Behavior of the Diacetate Moiety
The methylene diacetate unit exhibits a dual reactivity profile. The carbonyl carbons of the acetate groups are electrophilic and susceptible to nucleophilic attack. While the ester carbonyls are less reactive than an aldehyde or ketone carbonyl, they can be attacked by strong nucleophiles. youtube.commasterorganicchemistry.comlibretexts.orgmsu.edu The benzylic carbon of the methylene diacetate is also an electrophilic center. Nucleophilic substitution reactions can occur at this position, although this is less common than hydrolysis of the acetate groups.
Conversely, the oxygen atoms of the acetate groups possess lone pairs of electrons and can act as nucleophiles or bases. Protonation or coordination to a Lewis acid at these oxygen atoms can activate the methylene diacetate group towards hydrolysis or other transformations.
The reactivity of the carbonyl group in aldehydes and ketones is characterized by the electrophilicity of the carbonyl carbon, which is susceptible to nucleophilic attack. youtube.commasterorganicchemistry.comlibretexts.orgmsu.eduncert.nic.in This attack leads to a tetrahedral intermediate. youtube.comncert.nic.in Aldehydes are generally more reactive than ketones due to both steric and electronic factors. ncert.nic.in In the case of benzaldehyde (B42025), the polarity of the carbonyl group is reduced due to resonance with the benzene (B151609) ring, making it less reactive than aliphatic aldehydes like propanal. ncert.nic.in
Rearrangement Pathways of the Methylene Diacetate Group
While rearrangements of the methylene diacetate group itself are not commonly reported, the potential for rearrangement exists, particularly under conditions that could generate a carbocationic intermediate at the benzylic position. However, the resonance stabilization provided by the benzene ring to a benzylic carbocation generally disfavors skeletal rearrangements of the phenyl group itself. msu.edu More common are rearrangements that occur following a transformation of one of the functional groups. For instance, pinacol-type rearrangements can occur in 1,2-diols, which could be formed from the aldehyde derived from the deprotection of the methylene diacetate. Such rearrangements are often acid-catalyzed and can lead to ring expansion or contraction in cyclic systems. libretexts.org
Reactions Initiated by the Allyloxy Moiety
The allyloxy group is a versatile functional handle that can participate in a range of reactions, most notably sigmatropic rearrangements.
Sigmatropic Rearrangements: Focus onncert.nic.inncert.nic.in-Claisen Rearrangements and Analogues
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves the ncert.nic.inncert.nic.in-sigmatropic rearrangement of an allyl phenyl ether to an ortho-allyl phenol (B47542) upon heating. wikipedia.orgorganic-chemistry.org The reaction proceeds through a concerted, pericyclic mechanism involving a cyclic six-membered transition state. wikipedia.orgorganic-chemistry.org This transformation is intramolecular, a fact that has been confirmed by crossover experiments. wikipedia.org The initial product of the rearrangement is a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to the more stable phenolic form. wikipedia.org
In the context of [2-(allyloxy)phenyl]methylene diacetate, the presence of the methylene diacetate group at the ortho position introduces steric hindrance that can influence the course of the Claisen rearrangement.
| Reactant | Conditions | Major Product | Key Features of the Transformation |
|---|---|---|---|
| Allyl phenyl ether | Heating (~250 °C) | o-Allylphenol | Concerted ncert.nic.inncert.nic.in-sigmatropic rearrangement followed by tautomerization. wikipedia.orgorganic-chemistry.org |
| Allyl vinyl ether | Heating | γ,δ-Unsaturated carbonyl compound | Analogous ncert.nic.inncert.nic.in-sigmatropic rearrangement. organic-chemistry.org |
| ortho-Substituted allyl phenyl ether | Heating | p-Allylphenol | Initial ortho-Claisen rearrangement is blocked, leading to a subsequent Cope rearrangement to the para position. organic-chemistry.org |
Scope and Limitations of Para-Claisen Rearrangement in Related Systems
When the ortho positions of an allyl phenyl ether are substituted, the typical Claisen rearrangement to the ortho position is blocked. In such cases, the allyl group can migrate to the para position. This "para-Claisen" rearrangement is thought to proceed through a tandem mechanism involving an initial ncert.nic.inncert.nic.in-sigmatropic shift to the ortho position to form a cyclohexadienone intermediate, followed by a ncert.nic.inncert.nic.in-Cope rearrangement that moves the allyl group to the para position. A final tautomerization then restores the aromaticity of the phenol ring. organic-chemistry.org
The regioselectivity of the Claisen rearrangement is sensitive to both steric and electronic effects. nih.govnih.govacs.org Electron-donating groups on the aromatic ring can sometimes favor the formation of the para product, even when an ortho position is available. wikipedia.org Conversely, electron-withdrawing groups tend to direct the rearrangement to the ortho position. wikipedia.orgresearchgate.net The nature of the solvent also plays a role, with polar, hydrogen-bonding solvents often accelerating the reaction. organic-chemistry.org
In systems analogous to this compound, the bulky methylene diacetate group at the ortho position would be expected to sterically hinder the initial ncert.nic.inncert.nic.in-sigmatropic shift to this position, thereby potentially favoring a pathway that leads to the para-rearranged product. However, the electronic nature of the methylene diacetate group, which is moderately electron-withdrawing, could counteract this steric effect to some extent. The development of enantioselective para-Claisen rearrangements remains a significant challenge in organic synthesis, with limited examples reported in the literature. acs.org
Mechanistic Elucidation of Allylic Rearrangements
The presence of the allyl phenyl ether moiety in this compound suggests the potential for it to undergo a thermal or Lewis acid-catalyzed-sigmatropic rearrangement, commonly known as the Claisen rearrangement. This pericyclic reaction involves the concerted reorganization of six electrons and typically proceeds through a cyclic, chair-like transition state.
For this compound, the rearrangement would involve the migration of the allyl group from the ether oxygen to the ortho position of the phenyl ring. The mechanism is initiated by the thermal population of a reactive conformation where the allyl group is positioned over the aromatic ring. The concerted-sigmatropic shift then leads to a dienone intermediate, which subsequently tautomerizes to the more stable phenolic product.
A study on the Claisen rearrangement of allyl phenyl ether using topological analysis of the electron localization function (ELF) has provided a detailed picture of the bond-breaking and bond-forming processes. This analysis reveals that the reaction consists of several steps at the electronic level, including the dearomatization of the phenyl ring to form the dienone intermediate. The transition state is characterized by a non-bonding electron density "bridgehead" that facilitates the formation of the new carbon-carbon bond between the allyl group and the phenyl ring. A similar mechanistic pathway is anticipated for this compound.
Table 1: Key Mechanistic Steps in the Claisen Rearrangement of this compound (Hypothetical)
| Step | Description | Intermediate/Transition State |
| 1 | Thermal population of the reactive conformer. | The allyl group is positioned over the phenyl ring. |
| 2 | Concerted-sigmatropic shift. | A cyclic, six-membered transition state. |
| 3 | Formation of the dienone intermediate. | A non-aromatic cyclohexadienone derivative. |
| 4 | Tautomerization (enolization). | Rearomatization to form the stable phenolic product. |
Radical-Mediated Transformations Involving the Allyl Group
The allyl group in this compound is a handle for various radical-mediated transformations. These reactions can be initiated by radical initiators or through photoredox catalysis and often proceed through cascade processes involving the aromatic ring.
In the presence of a radical initiator, this compound can undergo intramolecular radical cyclization. This type of reaction has been demonstrated for structurally similar compounds, such as 2-(allyloxy)arylaldehydes. In a typical mechanism, a radical is generated in the system, which then adds to the allyl C=C bond. For instance, a radical generated from the methylene diacetate group or an external source could initiate the process.
Following the initial radical addition to the terminal carbon of the allyl group, a new radical intermediate is formed. This intermediate can then undergo a 5-exo-trig or 6-endo-trig cyclization by attacking the aromatic ring. However, a more plausible pathway, by analogy to related systems, involves the radical attacking the ipso-position of the aromatic ring, leading to a spirocyclic intermediate. This can be followed by a 1,2-hydrogen atom transfer (HAT) to generate a more stable radical. Subsequent oxidation and rearomatization can lead to the formation of chroman or other heterocyclic structures.
Alternatively, a radical generated elsewhere in the molecule could attack the internal carbon of the allyl group, leading to different cyclization products. Ring-opening pathways are less common for the allyl group itself in this context but could be envisioned if the initial cyclization leads to a strained ring system that can subsequently open to a more stable radical.
Table 2: Plausible Products from Intramolecular Radical Cyclization of Substituted this compound Derivatives (Hypothetical)
| Substituent on Phenyl Ring | Initiator | Plausible Product(s) |
| H | (NH₄)₂S₂O₈ | 3-(acetoxymethyl)chroman-4-yl acetate |
| 4-Me | AIBN | 3-(acetoxymethyl)-6-methylchroman-4-yl acetate |
| 4-Cl | Dibenzoyl Peroxide | 6-chloro-3-(acetoxymethyl)chroman-4-yl acetate |
The initiation of radical reactions involving the allyl group of this compound can occur through single electron transfer (SET) mechanisms. In a SET process, an electron is transferred from a donor to an acceptor molecule, generating a radical ion pair. For allylic systems, this can happen in several ways.
A photoredox catalyst, upon excitation by light, can act as a potent single-electron oxidant or reductant. If the catalyst acts as a reductant, it can transfer an electron to the this compound molecule. The LUMO of the molecule is likely associated with the aromatic ring or the acetate groups. The resulting radical anion could then undergo fragmentation or rearrangement.
Conversely, if the catalyst is an oxidant, it can accept an electron from the molecule. The HOMO is likely located on the oxygen of the allyl ether or the π-system of the aromatic ring. Oxidation at the allyl ether would generate a radical cation, which could then be attacked by a nucleophile or undergo rearrangement.
These SET processes provide a mild and efficient way to generate the initial radical required for the cyclization reactions described in the previous section, avoiding the use of harsh radical initiators. The feasibility of a particular SET pathway depends on the redox potentials of the substrate and the catalyst.
Reactivity of the Aromatic Nucleus
The aromatic ring of this compound is substituted with two groups: an allyloxy group and a methylene diacetate group. The regioselectivity of electrophilic aromatic substitution (EAS) on this ring is determined by the combined electronic effects of these two substituents. byjus.comlibretexts.org
The allyloxy group (-OCH₂CH=CH₂) is an activating group and an ortho, para-director. The oxygen atom, being directly attached to the ring, can donate its lone pair of electrons into the aromatic system via resonance, thereby increasing the electron density of the ring and making it more susceptible to electrophilic attack. This electron donation is most pronounced at the ortho and para positions, directing incoming electrophiles to these sites. youtube.com
Given the substitution pattern of this compound, the positions open for electrophilic attack are C3, C4, C5, and C6. The directing effects of the two substituents are as follows:
Allyloxy group (at C1): ortho-directing to C2 (blocked) and C6; para-directing to C4.
Methylene diacetate group (at C2): meta-directing to C4 and C6.
Both groups, therefore, direct incoming electrophiles to the C4 and C6 positions. The stronger activating and directing effect of the allyloxy group is expected to dominate, leading to a mixture of C4 and C6 substituted products. The steric hindrance at the C6 position, being ortho to the bulky methylene diacetate group, might favor substitution at the C4 position.
| Position | Influence of Allyloxy Group | Influence of Methylene Diacetate Group | Predicted Outcome |
| C3 | - | Weakly deactivated (ortho) | Minor product |
| C4 | Activated (para) | Deactivated (meta) | Major product |
| C5 | - | Weakly deactivated (para) | Minor product |
| C6 | Activated (ortho) | Deactivated (meta) | Potential product, sterically hindered |
Ortho-directed metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. uwindsor.casemanticscholar.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of functional groups. researchgate.net
In this compound, the allyloxy group can act as a DMG. The oxygen atom of the ether linkage can coordinate to the lithium atom of the organolithium base, directing the deprotonation to one of the adjacent ortho positions. harvard.edu In this case, the C6 position is ortho to the allyloxy group. The C2 position is also ortho, but it is already substituted with the methylene diacetate group.
Therefore, treatment of this compound with a strong base like n-butyllithium or sec-butyllithium (B1581126) in an ethereal solvent at low temperature is expected to result in the regioselective lithiation at the C6 position.
The resulting C6-lithiated species is a versatile intermediate that can react with a variety of electrophiles, allowing for the introduction of new substituents at this position.
| Electrophile | Functional Group Introduced |
| D₂O | Deuterium |
| (CH₃)₃SiCl | Trimethylsilyl |
| CO₂ | Carboxylic acid |
| DMF | Aldehyde |
| I₂ | Iodine |
| R-X (e.g., CH₃I) | Alkyl |
| This table represents potential functionalizations based on the general reactivity of aryllithium species. |
It is important to note that the reaction conditions, such as the choice of base, solvent, and temperature, can be critical for the success of the DoM reaction and for avoiding potential side reactions, such as attack at the ester carbonyls of the diacetate group. uwindsor.ca
Interplay Between Allyloxy and Methylene Diacetate Reactivity Domains
One of the most important potential interactions is neighboring group participation (NGP) of the allyloxy group in reactions occurring at the benzylic methylene diacetate center. wikipedia.orgchemeurope.comvedantu.com If a carbocationic intermediate is formed at the benzylic position, for instance, during a Lewis acid-catalyzed reaction, the π-electrons of the allyl group's double bond can stabilize this positive charge through space. vedantu.com This interaction, also known as anchimeric assistance, can lead to an increased reaction rate and can influence the stereochemical outcome of the reaction. wikipedia.orgchem-station.com The formation of a cyclic intermediate through the attack of the allyl group on the benzylic center is a plausible consequence of NGP.
Another significant aspect of the interplay is the potential for the Claisen rearrangement of the allyloxy group. organic-chemistry.org Allyl aryl ethers are known to undergo a researchgate.netresearchgate.net-sigmatropic rearrangement upon heating to afford ortho-allyl phenols. organic-chemistry.org In the case of this compound, a thermal or Lewis acid-catalyzed Claisen rearrangement would lead to the migration of the allyl group from the oxygen atom to the C3 position of the aromatic ring, forming [2-hydroxy-3-allylphenyl]methylene diacetate. This rearrangement could be a competing pathway under conditions used for other transformations, particularly at elevated temperatures. ed.ac.uksemanticscholar.org
Furthermore, the electronic effects of the two groups are mutually influential. The electron-donating allyloxy group increases the electron density of the aromatic ring, which could, in turn, affect the reactivity of the methylene diacetate group, although this effect is likely to be modest. Conversely, the electron-withdrawing nature of the methylene diacetate group reduces the electron density of the ring, which can influence the propensity of the allyloxy group to participate in reactions like the Claisen rearrangement.
The chemical behavior of this compound is thus a composite of the individual reactivities of its functional groups, modulated by their steric and electronic interactions. A summary of potential competing reactions is presented below.
| Reaction Type | Functional Group Involved | Conditions | Potential Product |
| Lewis Acid-Catalyzed Acetal Cleavage | Methylene Diacetate | Lewis Acid | Oxocarbenium ion intermediate |
| Claisen Rearrangement | Allyloxy Group | Thermal/Lewis Acid | ortho-allyl phenol derivative |
| Electrophilic Aromatic Substitution | Aromatic Ring | Electrophile, Catalyst | Substituted aromatic ring |
| Ortho-Directed Metalation | Allyloxy and Aromatic Ring | Strong Base, Electrophile | C6-functionalized derivative |
The precursor molecule, 2-(allyloxy)benzaldehyde (B1266654), is a known compound used in various synthetic applications, such as the cascade radical cyclization to form ester-containing chroman-4-ones. nih.gov Additionally, reagents like Phenyliodine(III) diacetate (PIDA) are widely used in organic synthesis for constructing heterocyclic rings and other complex molecules. mdpi.comorganic-chemistry.orgresearchgate.net However, the specific combination of these structural features into "this compound" and its subsequent applications are not documented in the available literature.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound". Fulfilling the request would require speculating on the compound's reactivity based on related structures, which would not meet the required standards of scientific accuracy.
Advanced Spectroscopic Techniques for Investigating 2 Allyloxy Phenyl Methylene Diacetate Transformations
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Stereochemical Assignment of Reaction Products and Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of [2-(allyloxy)phenyl]methylene diacetate and its derivatives. Both ¹H and ¹³C NMR provide a wealth of information regarding the molecular framework, allowing for the unambiguous assignment of protons and carbons.
In a potential transformation such as the aromatic Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic shift would convert this compound into (2-allyl-3-hydroxyphenyl)methylene diacetate. organic-chemistry.orgwikipedia.org NMR is perfectly suited to monitor this transformation. The ¹H NMR spectrum of the starting material is expected to show characteristic signals for the allyloxy group: a doublet for the -OCH₂- protons, and multiplets for the vinylic protons (-CH=CH₂). Following rearrangement, these signals would disappear and be replaced by new signals corresponding to an allyl group directly attached to the aromatic ring, along with the appearance of a new signal for the phenolic hydroxyl proton.
Two-dimensional (2D) NMR techniques are crucial for confirming assignments and elucidating complex structures. researchgate.net
COSY (Correlation Spectroscopy) helps establish proton-proton coupling networks, for instance, connecting the protons within the newly formed allyl group on the aromatic ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. This is vital for assigning the quaternary carbons and confirming the new point of attachment of the allyl group to the benzene (B151609) ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the stereochemistry and conformation of products and intermediates by identifying protons that are close in space. researchgate.net For example, NOESY could confirm the ortho position of the new allyl group relative to the hydroxyl group.
Table 1: Expected ¹H NMR Chemical Shift (δ) Comparison for the Claisen Rearrangement Predicted values based on known data for similar structures like 2-(allyloxy)benzaldehyde (B1266654) and related phenols. ucla.edu
| Functional Group | Starting Material: this compound | Rearranged Product: (2-allyl-3-hydroxyphenyl)methylene diacetate |
| Methine Proton (-CH(OAc)₂) | ~7.5-7.8 ppm (singlet) | ~7.5-7.8 ppm (singlet) |
| Acetate (B1210297) Protons (-OCOCH₃) | ~2.1 ppm (singlet) | ~2.1 ppm (singlet) |
| Aromatic Protons | ~6.9-7.4 ppm (multiplets) | ~6.7-7.2 ppm (multiplets, different pattern) |
| Allyloxy Protons (-O-CH₂-CH=) | ~4.6 ppm (doublet) | Absent |
| Allyloxy Protons (=CH-CH₂) | ~6.0-6.1 ppm (multiplet) | Absent |
| Allyloxy Protons (=CH₂) | ~5.2-5.4 ppm (multiplets) | Absent |
| Allyl Protons (Ar-CH₂-CH=) | Absent | ~3.4 ppm (doublet) |
| Allyl Protons (=CH-CH₂) | Absent | ~5.9-6.0 ppm (multiplet) |
| Allyl Protons (=CH₂) | Absent | ~5.0-5.1 ppm (multiplets) |
| Phenolic Proton (-OH) | Absent | ~5.0-9.0 ppm (broad singlet, exchangeable) |
Infrared (IR) and Raman Spectroscopy in Monitoring Functional Group Transformations and Characterizing Reaction Progress
Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying functional groups and monitoring their changes during a reaction. spectroscopyonline.comyoutube.com For this compound, the key vibrational bands would correspond to the allyl, ether, aromatic, and acetate moieties. nih.govnih.gov
The progress of a Claisen rearrangement can be effectively tracked by observing specific changes in the IR spectrum. semanticscholar.org The most significant change would be the disappearance of the characteristic C-O-C stretching vibrations of the aryl-allyl ether (around 1250 cm⁻¹ and 1020 cm⁻¹) and the concurrent appearance of a broad absorption band for the newly formed phenolic O-H group in the 3200-3600 cm⁻¹ region. semanticscholar.org Additionally, subtle shifts in the aromatic C-H and C=C stretching regions would indicate the change in the substitution pattern on the benzene ring.
Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it ideal for observing the C=C bonds of the allyl group and the aromatic ring. libretexts.org The strong C=O stretching band of the acetate groups would be present in both the starting material and the product. A calibration curve relating the intensity ratio of a disappearing peak (e.g., ether C-O) to a constant peak (e.g., acetate C=O) could be used for quantitative reaction monitoring. goettingen-research-online.de
Table 2: Key IR/Raman Frequencies for Functional Group Analysis Frequencies are approximate and based on data for analogous compounds. nih.govthermofisher.com
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Raman Intensity | Expected IR Intensity |
| Alkene (Allyl) | =C-H stretch | 3080-3020 | Medium | Medium |
| Alkene (Allyl) | C=C stretch | 1645 | Strong | Medium-Weak |
| Aromatic | C-H stretch | 3100-3000 | Strong | Medium |
| Aromatic | C=C stretch | 1600, 1500, 1450 | Strong | Medium-Strong |
| Acetate | C=O stretch | 1750-1735 | Weak-Medium | Strong |
| Acetate | C-O stretch | 1250-1200 | Weak | Strong |
| Ether (Aryl-Alkyl) | C-O-C stretch | 1275-1200 | Medium | Strong |
| Phenol (B47542) (Product) | O-H stretch (broad) | 3600-3200 | Weak | Strong |
High-Resolution Mass Spectrometry for Reaction Monitoring and Structural Elucidation of Novel Derivatives
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of starting materials, intermediates, and products with high accuracy. thermofisher.comnih.gov For this compound, HRMS would provide a measured mass that is precise to within a few parts per million of the calculated theoretical mass, unequivocally confirming its molecular formula.
During reaction monitoring, HRMS can detect the presence of the starting material, the rearranged product, and any potential side-products in the reaction mixture, even at very low concentrations. researchgate.net This is achieved by generating extracted ion chromatograms for the exact masses of the expected species.
Furthermore, tandem mass spectrometry (MS/MS) experiments are invaluable for structural elucidation. researchgate.net In an MS/MS experiment, the molecular ion of a compound of interest is isolated and fragmented. The resulting fragmentation pattern provides a fingerprint that helps to piece together its structure. For example, the fragmentation of this compound would likely show characteristic losses of the acetate groups (CH₃COO•) and the allyl group (C₃H₅•). The rearranged product would exhibit a different fragmentation pattern, helping to confirm its structure. This technique is particularly powerful for identifying and characterizing novel or unexpected derivatives formed during the reaction. researchgate.net
X-ray Diffraction Studies for Solid-State Structure Confirmation in Related Systems and their Derivatives
X-ray diffraction on single crystals is the gold standard for unambiguous determination of molecular structure in the solid state. nih.gov While no crystal structure for this compound itself is currently reported, this technique would be the ultimate method for confirming the structure of the compound or any of its crystalline derivatives.
UV-Vis Spectroscopy and Photochemical Studies on Related Chromophores
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. longdom.org The primary chromophore in this compound is the substituted benzene ring. It is expected to exhibit characteristic absorption bands in the UV region, typically below 300 nm, arising from π-π* transitions of the aromatic system. researchgate.netscience-softcon.de
Chemical transformations that alter the electronic structure of the chromophore can be monitored by UV-Vis spectroscopy. The Claisen rearrangement, for instance, changes the substitution pattern on the benzene ring and introduces a phenolic hydroxyl group, which acts as a strong auxochrome. This would be expected to cause a bathochromic (red) shift in the absorption maximum (λₘₐₓ) and potentially a hyperchromic effect (increased absorbance). libretexts.org
While the specific photochemical reactivity of this compound is not widely studied, investigations of related chromophores offer insight into potential pathways. For example, cinnamoyl and other related aromatic moieties can undergo a variety of photochemical reactions, including E-Z photoisomerization and [2+2] photocycloaddition upon UV irradiation. researchgate.netacs.org Some furocoumarin analogues, which also contain an aromatic ring fused to an oxygen-containing ring system, are known to be photounstable and can generate reactive oxygen species. nih.gov Such studies on related systems suggest that the [2-(allyloxy)phenyl] moiety could potentially be susceptible to photochemical transformations, a possibility that could be explored using UV-Vis spectroscopy to monitor the disappearance of the starting material and the appearance of new absorbing species. elsevierpure.com
Future Research Directions and Perspectives
Development of Asymmetric Catalytic Transformations Utilizing the Compound
The presence of an allylic ether in [2-(allyloxy)phenyl]methylene diacetate makes it a prime candidate for asymmetric catalytic transformations. Future research could focus on the development of novel catalytic systems that can engage the allyl group in enantioselective reactions. For instance, transition-metal catalyzed allylic substitution reactions, a cornerstone of modern organic synthesis, could be explored. The development of chiral ligands that can effectively differentiate the enantiotopic faces of the double bond would be a key challenge. Success in this area would provide access to chiral building blocks with significant potential in the synthesis of complex molecules. A significant advancement in this field is the use of chiral aldehyde/palladium combined catalysis to achieve asymmetric three-component allylation reactions, which has shown high efficiency and excellent enantioselectivities for various substrates nih.gov.
Integration into Continuous Flow Chemistry Systems for Enhanced Production and Reaction Control
Continuous flow chemistry offers numerous advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. mdpi.comyoutube.com The integration of reactions involving this compound into continuous flow systems could lead to more efficient and controlled synthetic processes. Future work could involve the design of microreactors specifically tailored for reactions of this compound, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This approach could be particularly beneficial for optimizing reaction conditions and for the safe handling of potentially reactive intermediates. The application of flow chemistry has already proven beneficial in various areas of organic synthesis, including glycosylation reactions and the synthesis of C-glycosides. nih.gov
Exploration of Novel Reactivity Patterns under Non-Conventional Conditions (e.g., Electrochemistry, Sonochemistry)
Investigating the reactivity of this compound under non-conventional reaction conditions could unveil novel transformation pathways. Electrochemistry, for example, offers a powerful tool for generating reactive intermediates under mild conditions, potentially enabling unique bond formations that are not accessible through traditional thermal methods. Similarly, sonochemistry, the application of ultrasound to chemical reactions, can promote reactivity through acoustic cavitation, leading to enhanced reaction rates and yields. Exploring the behavior of the allyloxy and diacetate functionalities under these conditions could lead to the discovery of unprecedented chemical transformations.
Design of Next-Generation Synthetic Methodologies Leveraging its Unique Structural Features
The geminal diacetate group in this compound serves as a protected aldehyde, a functional group of immense importance in organic synthesis. wikipedia.org Future research can focus on developing novel deprotection strategies that are orthogonal to the reactivity of the allyl group. This would allow for the selective unmasking of the aldehyde at various stages of a synthetic sequence. Furthermore, the interplay between the allyloxy group and the protected aldehyde could be exploited in the design of novel tandem or cascade reactions, where a single catalytic event triggers a series of transformations, leading to a rapid increase in molecular complexity from a simple starting material.
Synergistic Approaches Combining Advanced Computational and Experimental Research to Predict and Validate Reactivity
A powerful strategy for accelerating the discovery of new reactions and understanding their mechanisms involves the synergy between computational and experimental chemistry. Density Functional Theory (DFT) calculations and other computational methods can be employed to predict the reactivity of this compound towards various reagents and catalysts. These theoretical predictions can then guide the design of experiments, saving significant time and resources. For example, computational studies could help in the rational design of chiral ligands for asymmetric catalysis or in predicting the regioselectivity of certain transformations. The subsequent experimental validation of these predictions would provide a deeper understanding of the compound's chemical behavior and pave the way for its application in complex synthetic challenges.
Q & A
Q. What are the optimal synthetic routes for [2-(allyloxy)phenyl]methylene diacetate, and how can reaction conditions be tailored to improve yield?
The synthesis typically involves multi-step protocols, including allylation, esterification, and diacetate formation. For example, palladium-catalyzed coupling of 1-(2-(allyloxy)phenyl)-2-yn-1-ols with isonitriles has been used to generate structurally related acetamides . Key parameters include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency.
- Reaction time : Reflux durations (4–6 hours) improve intermediate stability .
- Purification : Recrystallization from ethanol or methanol ensures high purity (>97%) .
Q. Which analytical techniques are most effective for characterizing this compound?
A combination of spectroscopic and chromatographic methods is critical:
- NMR : ¹H/¹³C NMR resolves allyloxy and diacetate moieties, with chemical shifts at δ 4.5–5.5 ppm (allyl protons) and δ 2.0–2.3 ppm (acetate methyl groups) .
- X-ray crystallography : Determines molecular geometry, including bond angles (e.g., C–O–C ≈ 120°) and dihedral angles in the phenyl-methylene backbone .
- HPLC-MS : Validates purity (>98%) and detects trace byproducts (e.g., hydrolyzed derivatives) .
Q. How can researchers design experiments to assess the biological activity of this compound?
Focus on target-specific assays :
- Enzyme inhibition : Screen against kinases or hydrolases using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Metabolic stability : Incubate with liver microsomes and quantify degradation via LC-MS .
Advanced Research Questions
Q. How do substituent effects on the phenyl ring influence the reactivity and stability of this compound?
Substituents alter electronic and steric properties:
- Electron-withdrawing groups (e.g., –NO₂, –CF₃): Increase electrophilicity at the methylene carbon, accelerating nucleophilic attacks (e.g., hydrolysis) .
- Steric hindrance : Bulky substituents (e.g., –CH(CH₃)₂) reduce reaction rates in Pd-catalyzed couplings by ~30% .
- DFT studies : Predict substituent effects on frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution .
Q. What are the primary degradation pathways of this compound under physiological conditions?
Degradation occurs via:
- Hydrolysis : Cleavage of acetate groups in aqueous buffers (pH 7.4), forming [2-(allyloxy)phenyl]methanol as a major metabolite .
- Oxidation : Allyl ethers undergo epoxidation or hydroxylation in the presence of cytochrome P450 enzymes .
- Photodegradation : UV exposure generates radicals, leading to phenyl ring cleavage (validated by ESR spectroscopy) .
Q. Can computational modeling predict the interaction of this compound with biological targets?
Yes, using:
- Molecular docking : Simulate binding to enzymes (e.g., acetylcholinesterase) with AutoDock Vina, revealing key residues (e.g., Trp286, Phe295) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. How does crystallography resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction:
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in this compound class?
- Analog synthesis : Introduce substituents (e.g., halogens, methoxy) at the phenyl or allyl positions .
- Pharmacophore mapping : Identify essential groups (e.g., diacetate for esterase recognition) .
- Free-Wilson analysis : Quantify contributions of substituents to bioactivity .
Q. How can researchers mitigate stability issues during storage and handling?
Q. What advanced applications exist for this compound in drug delivery systems?
- Prodrug design : Diacetate groups enhance lipophilicity for blood-brain barrier penetration .
- Polymer conjugation : Link to PEGylated carriers for sustained release (e.g., 80% release over 72 hours) .
- Targeted delivery : Functionalize with folate ligands for cancer-specific uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
